N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
Description
N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine is a synthetic organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Properties
CAS No. |
61821-40-7 |
|---|---|
Molecular Formula |
C22H21NOS |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(2-methylphenyl)-1-sulfinylmethanamine |
InChI |
InChI=1S/C22H21NOS/c1-18-10-8-9-15-21(18)22(25-24)23(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3 |
InChI Key |
VIEUKWNNAMJYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine typically involves the reaction of benzylamine derivatives with thioamide precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-1-(phenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
- N,N-Dibenzyl-1-(4-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
- N,N-Dibenzyl-1-(2-chlorophenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine
Uniqueness
N,N-Dibenzyl-1-(2-methylphenyl)-1-(oxo-lambda~4~-sulfanylidene)methanamine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its behavior compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
